molecular formula C16H13NO4 B014879 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran CAS No. 887406-88-4

6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

Cat. No.: B014879
CAS No.: 887406-88-4
M. Wt: 283.28 g/mol
InChI Key: UTLKHYLCBXAVMR-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a methoxy group at the 6th position and a nitrophenyl group at the 2nd position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2H-chromen-2-one with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-(4-nitrophenyl)-2H-1-benzopyran.

    Reduction: Formation of 6-methoxy-2-(4-aminophenyl)-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-nitrophenyl)benzothiazole
  • 6-Methoxy-2-(4-nitrophenyl)benzofuran
  • 6-Methoxy-2-(4-nitrophenyl)indole

Uniqueness

6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methoxy-2-(4-nitrophenyl)-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-14-7-9-16-12(10-14)4-8-15(21-16)11-2-5-13(6-3-11)17(18)19/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLKHYLCBXAVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390767
Record name 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-88-4
Record name 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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